4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone
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Overview
Description
4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNO2 and a molecular weight of 378.24. This compound is widely utilized in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-3-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone is widely utilized in scientific research due to its diverse applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone lies in its specific combination of bromine, fluorine, and morpholinomethyl groups, which confer distinct reactivity and functionality.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMZBYLUSELBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642641 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-20-2 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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